molecular formula C15H20N2O2S B2656839 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 2253630-13-4

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2656839
CAS No.: 2253630-13-4
M. Wt: 292.4
InChI Key: UCDACJNKZVSTCC-UHFFFAOYSA-N
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Description

3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a chemical compound with the CAS number 2253630-13-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is C16H22N2O2S and it has a molecular weight of 292.4 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .

Scientific Research Applications

Anticonvulsant Activity

Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, incorporating structural elements similar to 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, has indicated significant anticonvulsant properties. These compounds, by integrating chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, showed broad spectra of activity in preclinical seizure models without impairing motor coordination, suggesting a promising avenue for the development of new AEDs with improved safety profiles (Kamiński et al., 2015).

Insecticidal Activity

The compound sulfoxaflor, which represents a novel class of insecticides, shows broad-spectrum efficacy against sap-feeding insect pests. Sulfoxaflor's unique structure and mode of action, differing from neonicotinoids, suggest that variations in the sulfanyl and propanamide components of molecules can lead to significant differences in biological activity, including a lack of cross-resistance with other insecticides. This highlights the potential for derivatives of 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide to serve as new insecticidal agents with unique properties (Zhu et al., 2011).

Alzheimer’s Disease Treatment

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized to evaluate new drug candidates for Alzheimer’s disease. This suggests that modifications to the sulfanylpropanamide backbone can yield compounds with potential relevance in neurodegenerative disease treatment, highlighting a research application for compounds structurally related to 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide (Rehman et al., 2018).

Antimycobacterial Agents

The synthesis of ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates and their dehydrogenated pyridine derivatives, which share the sulfanyl and aromatic features with 3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, demonstrated significant activity against Mycobacterium tuberculosis. This indicates the potential of sulfanyl-substituted compounds in developing new treatments for tuberculosis (Raju et al., 2010).

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-20-11-9-14(18)16-12-5-7-13(8-6-12)17-10-3-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDACJNKZVSTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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